molecular formula C18H24ClNO4 B3039546 CIS-2-TERT-BUTOXYCARBONYLAMINO-TRANS-5-(4-CHLORO-PHENYL)-CYCLOHEXANECARBOXYLIC ACID CAS No. 1176474-84-2

CIS-2-TERT-BUTOXYCARBONYLAMINO-TRANS-5-(4-CHLORO-PHENYL)-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B3039546
CAS No.: 1176474-84-2
M. Wt: 353.8 g/mol
InChI Key: YCOKHLLBKVPWOZ-CFVMTHIKSA-N
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Description

CIS-2-TERT-BUTOXYCARBONYLAMINO-TRANS-5-(4-CHLORO-PHENYL)-CYCLOHEXANECARBOXYLIC ACID is a cyclohexane-based compound featuring a tert-butoxycarbonylamino (Boc) group in the cis-2 position, a 4-chlorophenyl substituent in the trans-5 position, and a carboxylic acid functional group. The carboxylic acid group contributes to solubility in polar solvents and enables salt formation or hydrogen bonding, critical for crystallinity and intermolecular interactions .

Properties

IUPAC Name

(1R,2S,5S)-5-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-18(2,3)24-17(23)20-15-9-6-12(10-14(15)16(21)22)11-4-7-13(19)8-5-11/h4-5,7-8,12,14-15H,6,9-10H2,1-3H3,(H,20,23)(H,21,22)/t12-,14+,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOKHLLBKVPWOZ-CFVMTHIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@H]1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-2-TERT-BUTOXYCARBONYLAMINO-TRANS-5-(4-CHLORO-PHENYL)-CYCLOHEXANECARBOXYLIC ACID typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a cyclization reaction, often using a suitable cyclization agent under controlled temperature and pressure conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl reagent is reacted with the cyclohexane ring.

    Addition of the Tert-Butoxycarbonylamino Group: The tert-butoxycarbonylamino group is added through a nucleophilic substitution reaction, using a tert-butoxycarbonylamino reagent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CIS-2-TERT-BUTOXYCARBONYLAMINO-TRANS-5-(4-CHLORO-PHENYL)-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to CIS-2-tert-butoxycarbonylamino-trans-5-(4-chlorophenyl)-cyclohexanecarboxylic acid exhibit promising anticancer properties. The presence of the chlorophenyl group is believed to enhance the compound's ability to interact with biological targets related to cancer cell proliferation. Studies have shown that modifications in the structure can lead to increased cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development against malignancies.

Analgesic and Anti-inflammatory Effects
The compound's structural characteristics may also contribute to analgesic and anti-inflammatory effects. Similar compounds have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Further research could elucidate the specific mechanisms through which this compound may exert such effects.

Pharmaceutical Applications

Drug Design and Development
CIS-2-tert-butoxycarbonylamino-trans-5-(4-chlorophenyl)-cyclohexanecarboxylic acid serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its ability to act as a building block for various bioactive molecules makes it valuable in drug design. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amines during synthesis, facilitating the construction of more intricate molecular architectures.

Formulation Development
In pharmaceutical formulations, this compound can be utilized as an active pharmaceutical ingredient (API) or as part of a prodrug strategy, where its derivatives are designed to improve solubility and bioavailability. This approach is critical in enhancing the therapeutic efficacy of drugs that may otherwise have poor pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of CIS-2-TERT-BUTOXYCARBONYLAMINO-TRANS-5-(4-CHLORO-PHENYL)-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Substituents Functional Groups Hypothesized Properties
Target Compound cis-2-Boc-amino, trans-5-(4-Cl-phenyl) Carboxylic acid, Boc-protected amine High lipophilicity (4-Cl-phenyl), moderate solubility (carboxylic acid), synthetic intermediate
500533-94-8 Xanthene-trihydroxy-3-oxo Carboxylic acid, hydroxy, oxo High polarity (hydroxy groups), fluorescence, chelation
1026678-38-5 cis-4-Cyanobenzoyl Carboxylic acid, cyano, benzoyl Increased acidity (cyano), rigid structure (benzoyl)
735269-97-3 Thiazolidinone-furyl-chlorophenyl Carboxylic acid, thiazolidinone, methoxy Antimicrobial potential, metabolic stability
443875-50-1 Hydrazono-thiazolidinone, 4-Cl-phenyl Acetic acid, hydrazone, thiazolidinone Metal coordination, enzyme inhibition

Comparative Analysis of Physicochemical Properties

While exact data (e.g., melting points, logP) are unavailable, inferences can be drawn:

  • Solubility : The xanthene derivative (500533-94-8) is likely more water-soluble due to hydroxy groups, whereas the target compound’s 4-chlorophenyl group reduces solubility .
  • Acidity: The cyanobenzoyl derivative (1026678-38-5) may exhibit stronger acidity (lower pKa) than the target compound due to electron-withdrawing cyano effects .

Biological Activity

CIS-2-tert-Butoxycarbonylamino-trans-5-(4-chlorophenyl)-cyclohexanecarboxylic acid, also known by its CAS number 1176474-84-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₄ClNO₄
  • Molecular Weight : 353.84 g/mol
  • CAS Number : 1176474-84-2

Pharmacological Properties

The biological activity of CIS-2-tert-butoxycarbonylamino-trans-5-(4-chlorophenyl)-cyclohexanecarboxylic acid has been studied primarily in the context of its effects on various biological pathways:

  • Inhibition of Enzymatic Activity :
    • Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on fatty acid synthase (FASN) and other related enzymes, which are crucial for lipid metabolism .
  • Anticancer Potential :
    • There is emerging evidence that compounds structurally related to CIS-2-tert-butoxycarbonylamino-trans-5-(4-chlorophenyl)-cyclohexanecarboxylic acid exhibit anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Effects :
    • Some research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

The mechanisms through which CIS-2-tert-butoxycarbonylamino-trans-5-(4-chlorophenyl)-cyclohexanecarboxylic acid exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Cellular Receptors : The compound may bind to specific receptors involved in metabolic regulation.
  • Enzyme Inhibition : Inhibition of key metabolic enzymes could lead to altered lipid metabolism and reduced cell proliferation in cancerous tissues.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into potential applications:

StudyFindings
Chen et al. (2014)Investigated fatty acid synthase inhibitors, showing reduced mitochondrial function and increased oxidative stress in treated cells .
Pendergrass (2020)Developed a screening assay that identified compounds affecting Type III secretion systems, with implications for bacterial pathogenesis .
Academia.edu Study (2014)Reported on inhibitors affecting carnitine biosynthesis, suggesting potential metabolic impacts relevant to cardiovascular health .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions to introduce the 4-chlorophenyl substituent. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed. Post-synthesis, purity is confirmed via HPLC (as referenced in chromatographic methods for related compounds ) and melting point analysis (127–133°C for structural analogs, suggesting similar thermal stability ). Nuclear Overhauser Effect (NOE) NMR experiments are critical to verify trans/cis configurations.

Q. How should researchers approach purification and assess chemical purity?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is recommended, as evidenced by melting point consistency in structurally related Boc-protected cyclohexane derivatives . Purity assessment requires a combination of techniques:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor residual solvents/byproducts .
  • Elemental Analysis : Verify %C, %H, and %N within ±0.4% of theoretical values.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. How can conformational analysis of the cyclohexane ring be performed to evaluate steric effects from substituents?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chair vs. boat conformations and steric strain from the bulky tert-butoxycarbonyl and 4-chlorophenyl groups.
  • Experimental Validation :
  • X-ray Crystallography : Resolve crystal structures to compare with computational predictions.
  • Dynamic NMR : Monitor ring-flipping kinetics in solution to assess energy barriers between conformers.

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. To address this:

  • Thermogravimetric Analysis (TGA) : Rule out solvent retention (e.g., water or ethanol) affecting melting ranges .
  • Differential Scanning Calorimetry (DSC) : Identify polymorph transitions by heating/cooling cycles.
  • Cross-validate Spectra : Compare NMR (¹H/¹³C) and IR data with literature values for Boc-protected analogs (e.g., 63216-49-9 ).

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h, then analyze degradation products via LC-MS.
  • Oxidative Stress : Expose to H₂O₂ (3% v/v) to assess susceptibility to radical reactions.
  • Long-Term Stability : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity, monitoring changes monthly via HPLC .

Data-Driven Research Questions

Q. What experimental designs are optimal for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) in real-time using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy/entropy changes during binding.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, guided by the compound’s conformational flexibility .

Q. How can researchers address low yields in large-scale synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Optimize Coupling Conditions : Use peptide coupling agents (e.g., HATU/DIPEA) at 0°C to minimize racemization.
  • Flow Chemistry : Continuous reactors improve mixing and temperature control for Boc-deprotection steps.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CIS-2-TERT-BUTOXYCARBONYLAMINO-TRANS-5-(4-CHLORO-PHENYL)-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
CIS-2-TERT-BUTOXYCARBONYLAMINO-TRANS-5-(4-CHLORO-PHENYL)-CYCLOHEXANECARBOXYLIC ACID

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